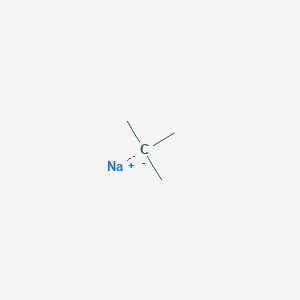

sodium;2-methylpropane

Description

Overview of Organosodium Compounds in Chemical Synthesis

Organosodium chemistry involves the study of organometallic compounds that feature a direct chemical bond between a carbon atom and a sodium atom. wikipedia.orglscollege.ac.in While organolithium compounds are more commonly used in chemical synthesis due to their commercial availability and convenient reactivity, organosodium compounds represent an attractive option for sustainable chemical synthesis, given that sodium is the most abundant alkali metal on Earth. wikipedia.orgnih.gov The application of organosodium compounds has historically been somewhat limited, but recent advancements have highlighted their potential in various organic transformations. nih.govsci-hub.se

Fundamental Characteristics of Organometal Bonds within Group 1 Elements

The bonds between carbon and Group 1 alkali metals (lithium, sodium, potassium, rubidium, cesium) are characterized by their high polarity. wikipedia.org This polarity arises from the significant difference in electronegativity between the carbon atom (2.55) and the alkali metals (e.g., sodium at 0.93). wikipedia.org This high degree of polarity results in a carbon atom with high nucleophilicity, making these compounds potent bases and nucleophiles in organic reactions. wikipedia.org A consequence of the highly polarized nature of the sodium-carbon bond is that simple organosodium compounds often exist as polymeric structures, which tend to have poor solubility in many solvents. wikipedia.orglscollege.ac.in The stability of organometallic compounds within Group 1 generally decreases as you move down the group from lithium to cesium. britannica.com

Comparative Analysis of Organosodium Compounds with Other Alkali Metal Organometallics

While organolithium compounds are widely utilized in organic synthesis, organosodium compounds have been less frequently employed, partly due to challenges in their preparation and their often polymeric nature. wikipedia.orgnih.gov However, recent research has demonstrated efficient methods for preparing a variety of organosodium compounds, potentially increasing their use. nih.gov Organopotassium, organorubidium, and organocaesium compounds are even less common than their sodium counterparts and have limited utility in synthesis. wikipedia.org In comparison to organolithium compounds, which can be volatile liquids or low-melting-point solids, organosodium and organopotassium compounds are typically more ionic in character. wordpress.comlibretexts.org This increased ionic character in the carbon-sodium bond, as compared to the carbon-lithium bond, contributes to some of the differences in their reactivity and solubility. researchgate.net

Nomenclature Clarification for Derivatives of 2-Methylpropane Incorporating Sodium

This section clarifies the nomenclature for three key sodium-containing derivatives of 2-methylpropane.

Sodium;2-methylpropan-2-olate (Sodium tert-Butoxide)

This compound, commonly known as sodium tert-butoxide, is a strong, non-nucleophilic base widely used in organic synthesis. wikipedia.orgatamanchemicals.com It is a white to yellow powdery solid that is flammable and sensitive to moisture. wikipedia.orgchemicalbook.com It is utilized in a variety of chemical reactions, including condensations, rearrangements, and ring-opening reactions. atamanchemicals.comchemicalbook.com

Table 1: Chemical Data for Sodium;2-methylpropan-2-olate

| Property | Value |

| IUPAC Name | sodium;2-methylpropan-2-olate matrix-fine-chemicals.comnih.gov |

| Synonyms | Sodium tert-Butoxide wikipedia.orgmatrix-fine-chemicals.com |

| CAS Number | 865-48-5 matrix-fine-chemicals.comchemicalbook.com |

| Molecular Formula | C4H9NaO matrix-fine-chemicals.comchemicalbook.com |

| Molecular Weight | 96.11 g/mol chemicalbook.com |

| Appearance | Light cream crystalline powder chemicalbook.com |

| Melting Point | 263 °C chemicalbook.com |

Sodium;2-methylpropane-1-sulfonate (Sodium 2-Acrylamido-2-methylpropane Sulfonate)

Sodium 2-acrylamido-2-methylpropane sulfonate, often abbreviated as AMPS-Na, is a hydrophilic sulfonic acid acrylic monomer. atamanchemicals.comvinatiorganics.com This compound is highly soluble in water and is used to modify the properties of a wide array of anionic polymers. atamanchemicals.comwikipedia.org The presence of the sulfonate group provides a high degree of hydrophilicity and anionic character across a broad pH range. atamanchemicals.com

Table 2: Chemical Data for Sodium 2-Acrylamido-2-methylpropane Sulfonate

| Property | Value |

| IUPAC Name | Sodium 2-acrylamido-2-methyl-1-propanesulfonate |

| Synonyms | Sodium 2-Acrylamido-2-methylpropane Sulfonic Acid Sodium Salt atamanchemicals.com |

| CAS Number | 5165-97-9 vinatiorganics.comtcichemicals.com |

| Molecular Formula | C7H14NNaO4S chemicalbook.com |

| Molecular Weight | 229.23 g/mol atamanchemicals.comvinatiorganics.com |

| Appearance | Colorless to light yellow clear liquid tcichemicals.com |

| Density | 1.2055 g/mL at 25 °C atamanchemicals.comsigmaaldrich.com |

Sodium 2-Methylpropane-2-sulfinate

Sodium 2-methylpropane-2-sulfinate is a sulfinic acid derivative. biosynth.com These compounds are versatile building blocks in organic synthesis, particularly for the creation of various organosulfur compounds. rsc.org

Table 3: Chemical Data for Sodium 2-Methylpropane-2-sulfinate

| Property | Value |

| IUPAC Name | Sodium 2-methylpropane-2-sulfinate |

| CAS Number | 69152-35-8 biosynth.com |

| Molecular Formula | C4H9NaO2S biosynth.com |

| Molecular Weight | 144.17 g/mol biosynth.com |

| Appearance | Data not available |

| Melting Point | Data not available |

Sodium 2-Methylpropane-2-thiolate

Sodium 2-methylpropane-2-thiolate, also commonly known as sodium tert-butylthiolate, is an organosulfur compound with the chemical formula (CH₃)₃CSNa. sigmaaldrich.comsigmaaldrich.com It is the sodium salt of 2-methyl-2-propanethiol (tert-butylthiol). This compound serves as a versatile intermediate and reagent in organic synthesis. scbt.com

Chemical Structure and Identifiers The structure consists of a sodium cation (Na⁺) and a tert-butylthiolate anion ((CH₃)₃CS⁻). It is classified as an organosulfur compound and a thiolate. evitachem.com The following table summarizes its key chemical identifiers. nih.gov

| Identifier | Value | Source |

| IUPAC Name | This compound-2-thiolate | nih.gov |

| CAS Number | 29364-29-2 | nih.gov |

| Molecular Formula | C₄H₉NaS | nih.gov |

| SMILES | CC(C)(C)[S-].[Na+] | nih.gov |

| InChI | InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1 | nih.gov |

| InChIKey | TUZFIWBNGKNFPW-UHFFFAOYSA-M | sigmaaldrich.comnih.gov |

Physical and Chemical Properties Sodium 2-methylpropane-2-thiolate is typically a white crystalline solid or powder. sigmaaldrich.comevitachem.comchemicalbook.com It is highly soluble in water due to its ionic character and is known to be sensitive to air because of the potential for the thiol group to oxidize. evitachem.com Technical grade versions are commercially available, for instance, at 90% purity. sigmaaldrich.com

| Property | Value/Description | Source |

| Molecular Weight | 112.17 g/mol | nih.gov |

| Appearance | White crystalline solid; powder, crystals, or chunks | sigmaaldrich.comevitachem.com |

| Melting Point | 0°C (Note: This may refer to the precursor, tert-butylthiol) | chemicalbook.com |

| Solubility | Highly soluble in water | evitachem.com |

| Reactivity | Reacts readily with electrophiles; sensitive to air | evitachem.com |

Synthesis The synthesis of sodium 2-methylpropane-2-thiolate can be accomplished through several methods. evitachem.com

Direct Neutralization : This involves reacting 2-methyl-2-propanethiol (tert-butylthiol) with sodium hydroxide (B78521). The thiol is neutralized in an aqueous solution, yielding the sodium salt. evitachem.com

Reaction with Sodium Metal : Sodium metal can react directly with 2-methyl-2-propanethiol to produce the thiolate salt and hydrogen gas. evitachem.com

From Grignard Reagent : A historical method for preparing the parent thiol involves reacting the Grignard reagent, t-BuMgCl, with sulfur to form the thiolate, which is then hydrolyzed. wikipedia.org The sodium salt can be subsequently formed.

Research Findings and Applications Sodium 2-methylpropane-2-thiolate is a strong nucleophile and finds extensive use in organic chemistry. evitachem.com Its reactivity is centered on the nucleophilic sulfur atom, which can attack electrophilic centers to form new carbon-sulfur bonds. evitachem.com

Nucleophilic Substitution : As a potent nucleophile, it readily participates in substitution reactions by attacking electrophilic carbon atoms, displacing leaving groups like halides. evitachem.com

Palladium-Catalyzed Cross-Coupling : Research has shown its effectiveness in palladium-catalyzed cross-coupling reactions. For instance, it was found to be more effective than t-butylthiol in certain reactions, such as the synthesis of N-t-BOC-4-S-t-butyl-L-thiophenylalanine when using a specific palladium catalyst system (Pd2dba3·CHCl3/DPPB). researchgate.net

Synthesis of Alkynyl Sulfides : The compound can be used to synthesize alkynyl sulfides. ucl.ac.uk Studies have shown that while potassium alkoxides are effective in certain transition metal-free syntheses, sodium tert-butylthiolate can also yield the desired alkynyl sulfide, albeit sometimes in lower yields. ucl.ac.uk This reactivity is attributed to the ability of thiolate anions to engage in single electron transfer reactions. ucl.ac.uk

Deprotection of Thiols : It has been utilized as a reagent for the deprotection of thiomethylated aromatic compounds to yield aromatic thiols in high quantities. researchgate.net

Biochemical Applications : In biochemical assays, it can function as a reducing agent or a stabilizer for proteins and enzymes. evitachem.com

Structure

3D Structure of Parent

Properties

CAS No. |

39712-23-7 |

|---|---|

Molecular Formula |

C4H9Na |

Molecular Weight |

80.10 g/mol |

IUPAC Name |

sodium;2-methylpropane |

InChI |

InChI=1S/C4H9.Na/c1-4(2)3;/h1-3H3;/q-1;+1 |

InChI Key |

BBCAQPYJVYMQFB-UHFFFAOYSA-N |

Canonical SMILES |

C[C-](C)C.[Na+] |

Origin of Product |

United States |

Sodium Tert Butoxide Sodium;2 Methylpropan 2 Olate : a Pivotal Reagent in Organic Chemistry

Synthetic Routes and Methodologies for Sodium tert-Butoxide Production

The preparation of sodium tert-butoxide can be achieved through several well-established methods, each with specific advantages for laboratory-scale or industrial production.

Reaction of tert-Butyl Alcohol with Sodium Hydride

A common and straightforward method for synthesizing sodium tert-butoxide involves the reaction of tert-butyl alcohol with sodium hydride (NaH). wikipedia.orgsmolecule.com In this reaction, the hydride ion (H⁻) from sodium hydride acts as a strong base, deprotonating the hydroxyl group of tert-butyl alcohol. This process yields sodium tert-butoxide and hydrogen gas (H₂) as a byproduct. youtube.com The reaction is typically carried out in an inert solvent. Due to the exothermic nature of the reaction and the evolution of flammable hydrogen gas, strict exclusion of moisture and careful temperature management are crucial.

This method is frequently employed for laboratory or small-scale synthesis.

Direct Reaction of Sodium Metal with tert-Butanol (B103910)

Historically, a primary method for producing sodium tert-butoxide is the direct reaction of sodium metal with tert-butanol. In this process, sodium metal reacts with the alcohol to form the corresponding alkoxide and hydrogen gas. youtube.com

The reaction equation is: 2 (CH₃)₃COH + 2 Na → 2 (CH₃)₃CONa + H₂

This reaction involves the transfer of an electron from the sodium atom to a hydrogen radical, ultimately forming hydrogen gas and the sodium alkoxide. youtube.com The reaction can be carried out using tert-butyl alcohol as the solvent. chemicalbook.com

Advanced Synthetic Procedures and Optimization for Industrial Scale

For industrial-scale production, synthetic routes are optimized for efficiency, safety, and cost-effectiveness. One common industrial method involves reacting sodium amide (NaNH₂) with anhydrous tert-butanol. chemicalbook.comgoogle.com The reaction is driven by the formation of ammonia (B1221849) gas, which is removed from the system. The process typically involves adding sodium amide to a reactor, followed by the slow addition of anhydrous tert-butanol at an elevated temperature (e.g., 85°C) to facilitate the reaction and subsequent distillation to purify the product. chemicalbook.comgoogle.com

Another large-scale approach utilizes molten sodium metal in a high-boiling inert solvent, such as xylene. chemicalbook.com The process involves heating the solvent and sodium metal until the sodium melts, followed by the controlled, dropwise addition of tert-butanol. chemicalbook.com The reaction is maintained at reflux until all the sodium metal is consumed. chemicalbook.com Post-reaction, the product is isolated and purified through filtration and vacuum distillation to remove the solvent and any unreacted starting materials. chemicalbook.com Optimization of these industrial processes focuses on precise control of parameters like temperature, stirring rate, and addition times to ensure high yield and purity of the final product. chemicalbook.com

Table 1: Comparison of Synthetic Routes for Sodium tert-Butoxide

| Method | Reactants | Byproducts | Scale | Key Considerations |

|---|---|---|---|---|

| Sodium Hydride Reaction | tert-Butyl Alcohol, Sodium Hydride | Hydrogen Gas | Laboratory / Small-Scale | Requires inert atmosphere; exothermic. |

| Sodium Metal Reaction | tert-Butyl Alcohol, Sodium Metal | Hydrogen Gas | Historical / Various Scales | Reaction of alkali metal with alcohol. youtube.com |

| Sodium Amide Reaction | tert-Butyl Alcohol, Sodium Amide | Ammonia | Industrial | Utilizes anhydrous conditions and elevated temperatures. chemicalbook.comgoogle.com |

| Molten Sodium in Solvent | tert-Butyl Alcohol, Sodium Metal, Xylene | Hydrogen Gas | Industrial | Requires high temperatures and controlled addition of alcohol. chemicalbook.com |

Mechanistic Investigations of Chemical Reactivity

The chemical behavior of sodium tert-butoxide is dominated by its basicity and steric properties, which have been the subject of extensive mechanistic studies.

Role as a Strong, Non-Nucleophilic Base in Deprotonation Reactions

Sodium tert-butoxide is classified as a strong, non-nucleophilic base. wikipedia.orgsmolecule.comwikipedia.org Its strength as a base is indicated by the pKa of its conjugate acid, tert-butanol, which is approximately 17-19. commonorganicchemistry.com This high basicity allows it to readily abstract protons from a wide range of organic molecules, including those with weakly acidic C-H bonds. smolecule.com

A key feature of sodium tert-butoxide is its non-nucleophilic nature, which is a direct consequence of the steric hindrance provided by the bulky tert-butyl group. wikipedia.org This bulkiness physically obstructs the oxygen atom from approaching and attacking electrophilic centers, thereby minimizing or preventing unwanted nucleophilic substitution (Sₙ2) reactions. smolecule.comwikipedia.org This selectivity makes it an invaluable reagent in reactions where only proton abstraction is desired, such as in elimination reactions to form alkenes, condensation reactions, and rearrangements. smolecule.com For example, in elimination reactions, the bulky nature of the tert-butoxide base often favors the formation of the less substituted alkene (the Hofmann product), particularly when steric hindrance is significant in the transition state leading to the more stable Zaitsev product. masterorganicchemistry.com

Table 2: Properties of Sodium tert-Butoxide as a Base

| Property | Description | Consequence |

|---|---|---|

| Basicity | Strong base; pKa of conjugate acid (tert-butanol) is ~17-19. commonorganicchemistry.com | Capable of deprotonating a wide variety of weakly acidic protons. smolecule.com |

| Nucleophilicity | Poor nucleophile. wikipedia.org | Steric bulk of the tert-butyl group prevents it from attacking electrophilic carbons. smolecule.com |

| Selectivity | Favors proton abstraction over nucleophilic attack. | Highly useful for promoting elimination reactions over substitution reactions. masterorganicchemistry.com |

Elucidation of Radical Pathways in Oxidative Dehydrogenation Processes

Beyond its role in ionic deprotonation reactions, sodium tert-butoxide can also participate in reactions involving radical intermediates, particularly through single-electron transfer (SET) mechanisms. This mode of reactivity expands its synthetic utility. The involvement of radical intermediates in reactions mediated by tert-butoxides has been confirmed through various studies, including the use of radical trapping agents and spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org

In certain oxidative dehydrogenation processes, the tert-butoxide can initiate a radical chain mechanism. acs.org While the precise initiation mechanism can be complex and may involve trace amounts of oxygen, it is proposed that a silyl (B83357) radical can be generated from the homolytic cleavage of a weakened Si-H bond in the presence of potassium tert-butoxide. acs.org This radical can then participate in a propagation cycle. acs.org For instance, a proposed radical chain mechanism involves the addition of a silyl radical to a substrate, followed by a β-scission step that eliminates a hydrogen atom, which is then accepted by the tert-butoxide base. acs.org These findings indicate that tert-butoxides can act not just as simple bases but also as promoters of radical pathways, a crucial consideration in understanding their reactivity in various chemical transformations. princeton.edunih.gov

Single Electron Transfer (SET) Mechanisms in Organic Transformations

Recent research has illuminated the role of sodium tert-butoxide in mediating reactions through Single Electron Transfer (SET) pathways. In these mechanisms, the tert-butoxide anion donates a single electron to a substrate, generating a radical anion and initiating a cascade of radical-based transformations. This reactivity is distinct from its more traditional role as a strong, non-nucleophilic base. The propensity for tert-butoxides to engage in SET processes is influenced by several factors, including the electron affinity of the substrate and the nature of the alkali metal counterion.

Electron Paramagnetic Resonance (EPR) Spectroscopic Studies of Radical Intermediates

The involvement of radical intermediates in reactions mediated by sodium tert-butoxide has been substantiated using spectroscopic techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy. This method is uniquely suited for the detection and characterization of paramagnetic species, such as organic radicals. mdpi.comnih.gov

In studies of reactions between nitrostilbenes and sodium tert-butoxide, EPR spectroscopy was employed to identify the key radical intermediates that drive product formation. acs.org The analysis provided evidence for the formation of a nitrobenzene (B124822) radical anion as a crucial species in the reaction pathway when using NaOtBu. acs.org This spectroscopic confirmation is vital, as it provides direct physical evidence of the transient radical species proposed in SET mechanisms, moving the understanding of these reactions from theoretical postulation to observed phenomena. acs.org

Counterion Control (Sodium vs. Potassium) in Reaction Outcome

The identity of the alkali metal counterion (Na⁺ vs. K⁺) associated with the tert-butoxide base can profoundly influence the outcome of SET-mediated reactions. This phenomenon, known as counterion control, has been demonstrated in the reaction of nitrostilbenes with tert-butoxides, which yields divergent products depending on the metal. acs.org

When sodium tert-butoxide is used, the reaction yields N-hydroxyindoles. In contrast, using potassium tert-butoxide as the base leads exclusively to the formation of oxindoles. acs.org This dramatic shift in product formation is attributed to the different coordination behaviors of sodium and potassium ions with the radical anion intermediates. Mechanistic studies suggest that the sodium ion coordinates in a manner that facilitates one reaction pathway, while the larger, more loosely associated potassium ion enables an alternative route, possibly involving an unprecedented dioxygen-transfer reaction. acs.org This highlights that the counterion is not a mere spectator but an active participant that can steer the course of a reaction.

| Reagent | Substrate | Major Product | Reference |

| Sodium tert-Butoxide | (E)-Nitrostilbene | N-Hydroxyindole | acs.org |

| Potassium tert-Butoxide | (E)-Nitrostilbene | Oxindole | acs.org |

Studies on 1,3-Chelation and Tetrahedral Intermediate Formation in Transesterification

While sodium tert-butoxide is typically classified as a non-nucleophilic base due to the steric hindrance of the tert-butyl group, its role in ester functionalization reveals a more complex mechanistic landscape. Research has demonstrated that in specific transesterification reactions, sodium tert-butoxide can behave as a nucleophile. This atypical reactivity is rationalized by the involvement of 1,3-chelation and the formation of a stable tetrahedral intermediate. researchgate.net

Mechanistic investigations using NMR and real-time IR spectroscopy have confirmed that both of these factors are key to understanding the unusual nucleophilic behavior of the alkoxide. researchgate.net The 1,3-chelation involves the sodium cation coordinating to both the oxygen of the tert-butoxide and the carbonyl oxygen of the ester substrate. This coordination activates the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent attack by the tert-butoxide anion leads to a tetrahedral intermediate, which is stabilized by this chelation effect. researchgate.net This pathway provides a compelling explanation for the observed transesterification, challenging the generalized view of sodium tert-butoxide as solely a non-nucleophilic base.

Kinetics and Regioselectivity in Elimination (E2) vs. Substitution (SN2) Reactions

Sodium tert-butoxide is a quintessential reagent for promoting elimination reactions, specifically those following a bimolecular (E2) mechanism. Its effectiveness stems from its dual character as a strong base and a sterically bulky species. The competition between E2 elimination and bimolecular nucleophilic substitution (SN2) is heavily dictated by the structure of the substrate and the nature of the base/nucleophile.

Due to the significant steric hindrance imposed by its tert-butyl group, the tert-butoxide anion's ability to act as a nucleophile and attack an electrophilic carbon center is severely impeded. Consequently, it preferentially acts as a base, abstracting a proton from a carbon adjacent to a leaving group, which facilitates the E2 pathway. This preference is particularly pronounced with secondary and tertiary substrates, where steric hindrance around the reaction center is greater, further disfavoring the SN2 pathway. For primary alkyl halides, while an SN2 reaction might occur with less hindered bases, the use of a bulky base like sodium tert-butoxide significantly shifts the balance toward the E2 product.

| Substrate Type | Reactant | Predominant Reaction Pathway | Rationale |

| Primary Alkyl Halide | Sodium tert-Butoxide | E2 | The base's steric bulk hinders the SN2 approach, making proton abstraction for elimination more favorable. |

| Secondary Alkyl Halide | Sodium tert-Butoxide | E2 | Increased substrate steric hindrance and the base's bulk strongly favor elimination over substitution. |

| Tertiary Alkyl Halide | Sodium tert-Butoxide | E2 | The SN2 pathway is completely blocked by steric hindrance; elimination is the only viable bimolecular pathway. |

Strategic Applications in Organic Synthesis

Condensation Reactions, including Synthesis of 2-(2-Nitrovinyl) Furan (B31954)

Sodium tert-butoxide serves as a highly effective basic catalyst in various condensation reactions, which are crucial for forming carbon-carbon bonds. A notable example is its application in the Henry reaction, or nitroaldol condensation, between an aldehyde and a nitroalkane.

A specific and efficient application is the synthesis of 2-(2-nitrovinyl)furan (B1194071) through the condensation of furfural (B47365) and nitromethane. Research has shown that using sodium tert-butoxide as a catalyst for this transformation offers significant advantages over traditional methods that employ reagents like sodium hydroxide (B78521) or various amines. The reaction proceeds to completion rapidly at room temperature, whereas other methods often require prolonged reaction times and heating. This efficiency underscores the utility of sodium tert-butoxide as a potent base for deprotonating the nitroalkane, generating the nitronate anion intermediate required for the condensation. The product, 2-(2-nitrovinyl)furan, crystallizes exclusively as the trans-isomer upon neutralization of the reaction medium.

| Catalyst System | Reaction Time | Conditions | Reference |

| Sodium tert-Butoxide | 15 minutes | Stirring at room temperature | |

| Sodium hydroxide, ethanol, isobutylamine | 5 hours | Reflux (heating), strong agitation |

Rearrangement Reactions and Ring-Opening Processes

As a potent base, sodium tert-butoxide is instrumental in promoting various molecular rearrangements and ring-opening reactions. chemicalbook.com Its function is typically to generate a key anionic intermediate that subsequently undergoes structural reorganization or ring cleavage.

One notable application is in the Favorskii rearrangement, which converts α-halo ketones into carboxylic acid derivatives. wikipedia.orgscienceinfo.com In this reaction, the base abstracts an acidic α-proton to form an enolate, which then undergoes intramolecular cyclization to a cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by an alkoxide, hydroxide, or amine opens the strained ring, leading to the rearranged product. wikipedia.org When alkoxide bases like sodium tert-butoxide are used, the reaction yields esters. wikipedia.org For cyclic α-halo ketones, this rearrangement results in a ring contraction, a synthetically useful transformation for accessing smaller ring systems. wikipedia.orgscienceinfo.com For example, 2-chlorocyclohexanone (B41772) can be converted to ethyl cyclopentanecarboxylate (B8599756) using an ethoxide base in a classic Favorskii ring contraction. scienceinfo.com

Sodium tert-butoxide is also effective in the ring-opening of strained heterocycles, particularly epoxides. masterorganicchemistry.com Due to its steric hindrance, the tert-butoxide anion attacks the less substituted carbon atom of the epoxide ring in a classic SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com This regioselectivity is a key feature of base-catalyzed epoxide opening. masterorganicchemistry.com The reaction proceeds with the inversion of stereochemistry at the site of attack, leading to the formation of an alkoxide intermediate, which is then protonated in a subsequent workup step to yield the final alcohol product. masterorganicchemistry.com While larger cyclic ethers are generally resistant to cleavage by bases, the significant ring strain of epoxides (approximately 13 kcal/mol) provides the necessary driving force for the reaction to occur. masterorganicchemistry.comlibretexts.org

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex organic molecules. Sodium tert-butoxide plays a crucial role as a base in many of the most powerful synthetic methods developed for this purpose, particularly in the realm of transition metal-catalyzed cross-coupling reactions. By deprotonating one of the coupling partners, such as an amine, alcohol, or a C-H bond, it generates the active nucleophile required for the catalytic cycle to proceed. Its non-nucleophilic nature is critical in these applications, as it minimizes competitive side reactions, thereby ensuring high yields of the desired cross-coupled product.

Transition Metal-Catalyzed Coupling Reactions

Sodium tert-butoxide is a standard reagent in numerous transition-metal-catalyzed reactions, where it facilitates key steps in the catalytic cycle. Its strong basicity is often required to generate the necessary organometallic intermediates or to activate the substrates for coupling.

An interesting application of sodium tert-butoxide is in the arylation of benzene (B151609) derivatives with aryl halides, mediated by a catalytic amount of a 1,10-phenanthroline (B135089) derivative, notably without the need for a transition metal catalyst. sigmaaldrich.com In this process, sodium tert-butoxide is proposed to act as a single-electron transfer (SET) agent, facilitated by its complexation with the phenanthroline ligand. sigmaaldrich.com This SET to the aryl halide generates an aryl radical, which then adds to benzene to form a cyclohexadienyl radical. Subsequent oxidation and deprotonation, with tert-butoxide acting as the base, yields the biaryl product. sigmaaldrich.com The reaction demonstrates that the combination of sodium tert-butoxide and an organic catalyst can achieve transformations typically reliant on precious metals.

The table below summarizes the results for the coupling of various aryl halides with benzene, showcasing the scope of this methodology.

| Aryl Halide | Ligand | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Iodotoluene | 1,10-Phenanthroline | 155 | 3 | 72 |

| 4-Iodotoluene | 4,7-Diphenyl-1,10-phenanthroline | 135 | 20 | 84 |

| 1-Iodonaphthalene | 4,7-Diphenyl-1,10-phenanthroline | 135 | 20 | 85 |

| 4-Bromobenzonitrile | 4,7-Diphenyl-1,10-phenanthroline | 135 | 20 | 82 |

| 4-Chlorobenzonitrile | 4,7-Diphenyl-1,10-phenanthroline | 155 | 20 | 76 |

Sodium tert-butoxide is a widely used base in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is a cornerstone of modern medicinal and materials chemistry for synthesizing arylamines. The base's role is to deprotonate the amine coupling partner, generating an amide anion that is more nucleophilic and can participate effectively in the palladium catalytic cycle. The use of a strong, non-nucleophilic base like sodium tert-butoxide is often crucial for the successful coupling of less reactive aryl chlorides, allowing the reactions to proceed with high efficiency and under relatively mild conditions. sigmaaldrich.com

The following table presents examples of palladium-catalyzed amination of aryl chlorides using sodium tert-butoxide as the base.

| Aryl Chloride | Amine | Catalyst System (Pd Source / Ligand) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | Toluene | Reflux | 94 |

| Chlorobenzene | Aniline | Pd(OAc)₂ / BINAP | Toluene | 100 °C | 98 |

| 4-Chloroanisole | n-Butylamine | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 80 °C | 95 |

| 2-Chloropyridine | Piperidine | Pd₂(dba)₃ / XPhos | Toluene | 100 °C | 92 |

Direct C-H bond arylation has emerged as a powerful and atom-economical strategy for synthesizing biaryl compounds, which are prevalent structures in pharmaceuticals and advanced materials. This approach avoids the need for pre-functionalization of one of the aromatic partners. In many palladium-catalyzed C-H arylation protocols, sodium tert-butoxide serves as a key base or promoter. It is thought to facilitate the C-H activation step, which is often the rate-determining step of the catalytic cycle. The base assists in the deprotonation of the C-H bond, leading to the formation of a key organopalladium intermediate that precedes the final C-C bond-forming reductive elimination step.

Long before the advent of palladium-catalyzed cross-coupling, copper-catalyzed reactions, known as Ullmann and Goldberg reactions, were used for the formation of C-O and C-N bonds, respectively. acs.orgwikipedia.org Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern advancements have introduced ligands and optimized reaction conditions to make these transformations more practical.

In the copper-catalyzed C-O coupling (Ullmann condensation), sodium tert-butoxide can be used as the base to deprotonate the alcohol or phenol, forming a copper alkoxide or phenoxide intermediate. wikipedia.org While many modern procedures favor weaker bases like cesium carbonate to improve functional group tolerance, tert-butoxide has been shown to enable Cu-catalyzed alkoxylation of aryl iodides even at room temperature. acs.orgorganic-chemistry.org

Similarly, in the copper-catalyzed C-N coupling (Goldberg reaction), a base is required to deprotonate the amine nucleophile. wikipedia.org While various bases can be employed, strong bases like sodium or potassium tert-butoxide have been used, particularly in conjunction with ligands like phenanthroline derivatives, to achieve the coupling of aryl halides with amines at moderate temperatures. scispace.com

The tables below provide examples of these copper-catalyzed reactions.

| Aryl Halide | Alcohol/Phenol | Copper Source / Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Methanol | CuI / - | Methanol | RT | 85 |

| 4-Iodoanisole | Ethanol | CuI / - | Ethanol | RT | 82 |

| 1-Iodonaphthalene | Isopropanol | CuI / - | Isopropanol | RT | 78 |

| Aryl Halide | Amine | Copper Source / Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Diphenylamine | CuI / 2,9-Dimethyl-1,10-phenanthroline | Toluene | 110 °C | 96 |

| Iodobenzene | Indole | CuI / 1,10-Phenanthroline | Dioxane | 110 °C | 85 |

| 1-Bromonaphthalene | Carbazole | CuI / Neocuproine | Toluene | 110 °C | 90 |

*Data in this table primarily uses potassium tert-butoxide, which has similar reactivity to sodium tert-butoxide, as specific examples with NaOtBu were limited in the cited literature. scispace.com

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and other Fine Chemicals

Sodium tert-butoxide (NaOtBu) serves as a crucial intermediate and a strong, non-nucleophilic base in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. shandongxinhuapharma.comnbinno.comatamanchemicals.com Its utility is prominent in reactions such as condensation, rearrangement, and ring-opening, which are fundamental steps in constructing the intricate molecular architectures of many pharmaceutical and agrochemical compounds. shandongxinhuapharma.comnbinno.comgoogle.com

The compound's role as a strong base is indispensable in numerous chemical, pharmaceutical, and pesticide organic synthesis reactions. guidechem.comchemicalbook.com For instance, it is employed in the synthesis of pharmaceutical intermediates like di-tert-butyl dicarbonate. guidechem.com In a specific application, sodium tert-butoxide is used as a catalyst in the preparation of cevimeline, a drug used to treat dry mouth. google.com It also facilitates the synthesis of 9-[2-(diethylphosphonomethoxy)ethyl]adenine (diethyl-PMEA), a key intermediate for adefovir (B194249) dipivoxil, an antiviral medication. atamanchemicals.com The consistent performance and reliability of sodium tert-butoxide ensure high yields and purity in the synthesis of these vital compounds. nbinno.com

The following table summarizes selected applications of sodium tert-butoxide as an intermediate in the synthesis of APIs and fine chemicals.

| Application Category | Specific Use | Reference |

| Pharmaceutical Synthesis | Intermediate for APIs | shandongxinhuapharma.comnbinno.com |

| Synthesis of Di-tert-butyl dicarbonate | guidechem.com | |

| Catalyst for Cevimeline intermediate | google.com | |

| Intermediate for Adefovir dipivoxil | atamanchemicals.com | |

| Agrochemical Synthesis | Synthesis of various pesticides and herbicides | nbinno.com |

| Fine Chemical Synthesis | General condensation, rearrangement, and ring-opening reactions | shandongxinhuapharma.comatamanchemicals.com |

Synthesis of Tert-Butyl Esters

Tert-butyl esters are important structural units in organic synthesis, often used as protecting groups for carboxylic acids and in the synthesis of pharmaceuticals and agrochemicals. google.com Sodium tert-butoxide has been utilized in palladium-catalyzed reactions for the synthesis of these esters. For example, it has been employed in the Pd-catalyzed carbonyl insertion reactions of halogenated aromatics to produce tert-butyl esters. google.com While traditional methods for synthesizing tert-butyl esters often involve the reaction of a carboxylic acid with tert-butanol under harsh acidic conditions, the use of sodium tert-butoxide in metal-catalyzed systems offers an alternative route. google.com

Production of Sodium Acrylate (B77674) from Olefins and Carbon Dioxide

A significant application of sodium tert-butoxide is in the synthesis of sodium acrylate from the catalytic carboxylation of olefins, such as ethylene (B1197577), with carbon dioxide (CO2). researchgate.netepa.gov This process is of industrial interest as it converts CO2 into a value-added chemical. bohrium.com In this reaction, sodium tert-butoxide functions as a suitable base. researchgate.netepa.gov Its basicity allows for the carboxylation of not only ethylene but also other terminal and internal olefins, which was a limitation in previously reported nickel-based catalyst systems using phenolate (B1203915) bases. researchgate.netepa.gov The palladium/dicyclohexylphosphinoethane (dcpe) system, in conjunction with sodium tert-butoxide, has been studied for this transformation, with research indicating that the choice of solvent and the potential for in-situ reduction of palladium precursors can enhance catalytic performance. bohrium.com

Catalytic Facilitation in Chemical Transformations

General Polymerization and Isomerization Catalysis

Sodium tert-butoxide functions as a catalyst in both polymerization and isomerization reactions. atamanchemicals.comchemicalbook.com Its strong basic character allows it to initiate or participate in catalytic cycles for these transformations. While specific details on the mechanisms and scope of these catalytic applications are diverse, its role is well-established in the chemical industry.

Activation of Earth-Abundant Metal Catalysts

A noteworthy recent development is the use of sodium tert-butoxide to activate pre-catalysts made from earth-abundant metals such as iron, cobalt, nickel, and manganese. nih.goved.ac.uk This represents a significant advancement towards more sustainable and cost-effective catalysis, moving away from reliance on precious metals. acs.org This activation method is simple and utilizes robust, air- and moisture-stable reagents, making it accessible to non-experts and applicable in industrial settings. nih.goved.ac.uk Sodium tert-butoxide proved to be the most robust and effective among various alkoxide salts tested for this purpose. acs.org

This activation strategy has been successfully applied to a range of catalytic transformations, demonstrating its versatility. nih.govresearchgate.net

Table of Earth-Abundant Metals Activated by Sodium tert-Butoxide

| Metal | Catalytic Application | Reference |

| Iron | Hydrofunctionalization, Hydrogenation, Cycloaddition | nih.goved.ac.uk |

| Cobalt | Hydrofunctionalization | nih.goved.ac.uk |

| Nickel | Hydrofunctionalization | nih.goved.ac.uk |

| Manganese | Hydrofunctionalization | nih.goved.ac.uk |

The activation of earth-abundant metal catalysts by sodium tert-butoxide has proven particularly effective for various hydrofunctionalization reactions. nih.govresearchgate.net These reactions, which involve the addition of an H-Y bond (where Y can be a silyl, boryl, or vinyl group) across a double or triple bond, are fundamental transformations in organic synthesis.

Hydrosilylation: Sodium tert-butoxide has been used to activate iron and manganese catalysts for the hydrosilylation of alkenes. researchgate.net In some cases, sodium tert-butoxide itself can act as a catalyst for the regioselective hydrosilylation of alkenes and allenes in the absence of a transition metal. rsc.org

Hydroboration: The activation of iron pre-catalysts with sodium tert-butoxide enables the efficient hydroboration of alkenes, providing a practical alternative to methods requiring sensitive organometallic activators. acs.org

Hydrovinylation: An iminopyridine-iron pre-catalyst activated by phenylsilane (B129415) and sodium tert-butoxide has been shown to catalyze the 1,4-hydrovinylation of myrcene. ed.ac.uk

The use of sodium tert-butoxide provides a general platform for discovering and applying novel catalytic activities for these important transformations using non-precious metals. nih.govresearchgate.net

Hydrogenation and Alkene Cycloaddition Reactions

Sodium tert-butoxide plays a significant role in various transformations involving alkenes, notably in specific types of hydrogenation and cycloaddition reactions. While not a direct hydrogenation catalyst in the traditional sense of metal-catalyzed additions of hydrogen gas (H₂), it is a key component in catalytic systems for hydrosilylation, a reaction analogous to hydrogenation where a Si-H bond is added across a double bond. rsc.orglibretexts.org

A noteworthy application is the transition-metal- and solvent-free regioselective hydrosilylation of vinyl arenes and aliphatic alkenes. rsc.org In these reactions, sodium tert-butoxide acts as a catalyst enabling the Markovnikov addition of a hydrosilane (like diphenylsilane, Ph₂SiH₂) to the alkene. This process is significant as it provides access to β-selective hydrosilylation products, which are of industrial importance. The use of an earth-abundant sodium catalyst makes this a convenient and cost-effective method. rsc.org The same catalytic system can be applied to the hydrosilylation of allenes, yielding (E)-allylsilane products with high regioselectivity. rsc.org

In the realm of alkene cycloaddition, sodium tert-butoxide is instrumental in the generation of dihalocarbenes from haloforms (CHX₃, where X is a halogen). As a strong, non-nucleophilic base, it abstracts a proton from a haloform like bromoform (B151600) (CHBr₃) or chloroform (B151607) (CHCl₃). stackexchange.com The resulting trihalomethyl anion readily undergoes alpha-elimination, losing a halide ion to form a highly reactive dihalocarbene. This carbene can then react with an alkene in a [1+2] cycloaddition reaction to form a dihalocyclopropane derivative. For example, the reaction of 2-butene (B3427860) with bromoform in the presence of sodium tert-butoxide yields 1,1-dibromo-2,3-dimethylcyclopropane. stackexchange.com

| Reaction Type | Role of Sodium tert-Butoxide | Substrates | Products | Ref |

| Hydrosilylation | Catalyst | Vinyl arenes, Aliphatic alkenes, Allenes | Saturated silanes, (E)-allylsilanes | rsc.org |

| Cycloaddition | Base for carbene generation | Alkenes, Haloforms (e.g., CHBr₃) | Dihalocyclopropanes | stackexchange.com |

Influence of Counterions and Solvent Systems on Reactivity

The choice of the alkali metal counterion in tert-butoxide bases, specifically sodium versus potassium, can significantly influence the outcome of a reaction, affecting reactivity, selectivity, and catalytic activity. acs.orgcommonorganicchemistry.com Although they are both strong, non-nucleophilic bases, their behavior can diverge due to differences in ion pairing, aggregation, and the Lewis acidity of the cation. acs.orgwikipedia.org

In some transformations, potassium tert-butoxide (KOtBu) is found to be a more active catalyst than sodium tert-butoxide (NaOtBu). For instance, in the direct C-H silylation of aromatic heterocycles with hydrosilanes, KOtBu is an effective catalyst while NaOtBu and lithium tert-butoxide are not. acs.orgcaltech.edu Computational studies suggest this difference arises from the ability of the potassium cation to stabilize crucial reaction intermediates through cation-π interactions, a role the smaller sodium ion performs less effectively. acs.orgcaltech.edu

Conversely, there are prominent reactions where sodium tert-butoxide is the preferred base. A prime example is the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, where NaOtBu is more commonly employed and often gives superior results compared to KOtBu. commonorganicchemistry.com The precise reasons for this preference are multifaceted and can depend on the specific substrate and ligand combination, but are related to the solubility and aggregation state of the base and its influence on the catalytic cycle.

The rate of elimination reactions can also be influenced by the counterion, with potassium tert-butoxide sometimes leading to faster reactions than its sodium counterpart. The ease of preparation can also be a practical factor in their use; potassium metal reacts more readily with tert-butanol than sodium, which can influence the choice in laboratory settings where the alkoxide is generated in situ. stackexchange.com

| Reaction | Preferred Base | Reason for Preference (if known) | Ref |

| C-H Silylation of Heterocycles | Potassium tert-Butoxide | Stabilization of intermediates via K⁺-π interactions | acs.orgcaltech.edu |

| Buchwald-Hartwig Amination | Sodium tert-Butoxide | Often provides superior yields and reaction rates | commonorganicchemistry.com |

| Elimination Reactions | Potassium tert-Butoxide | Can exhibit faster reaction rates |

The solvent system employed in reactions involving sodium tert-butoxide has a profound impact on its reactivity, aggregation state, and the ultimate reaction pathway, often determining the ratio of substitution to elimination products or influencing stereoselectivity. rwth-aachen.dearkat-usa.org

Sodium tert-butoxide, like other alkali metal alkoxides, can exist as aggregates (such as hexamers and nonamers) in the solid state and in non-polar solvents. wikipedia.org The choice of solvent is critical in breaking down these aggregates into smaller, more reactive species. Highly coordinating aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) can solvate the sodium cation, leading to more dissociated and more reactive "naked" tert-butoxide anions.

The influence of the solvent is clearly demonstrated in reactions of substrates that can undergo competing elimination and substitution pathways. For example, the reaction of certain 3-stannyl propanoates and 3-stannyl propanonitriles with sodium tert-butoxide in DMSO leads to a mixture of elimination and substitution products. arkat-usa.org The composition of this mixture is highly dependent on the substrate structure and the solvent environment. In a study on β-(trimethylstannyl) ketones, reactions in tert-butanol (t-BuOH) yielded mixtures of olefins and substitution products, whereas in DMSO, the reaction led exclusively to substitution products. The polar aprotic nature of DMSO can favor SN2-type reactions by solvating the cation without strongly hydrogen-bonding to the anionic nucleophile, thereby increasing its nucleophilicity.

The solvent can also alter the selectivity of reactions by affecting the tautomeric distribution of substrates. rwth-aachen.de While this is a general principle, it is particularly relevant in base-catalyzed reactions where different tautomers may lead to different products. The reaction rates are also generally higher in aprotic solvents compared to protic ones for base-mediated reactions. rwth-aachen.de

Computational and Spectroscopic Approaches to Reaction Mechanisms

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the intricate details of reaction mechanisms involving sodium tert-butoxide. These methods allow for the exploration of reaction energy profiles, the structures of transition states, and the electronic properties of molecules, offering insights that complement experimental findings. rsc.org

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are critical for understanding reactivity. For instance, in reactions where the tert-butoxide anion may act as a single electron donor, its HOMO energy is of primary importance. DFT calculations can quantify the feasibility of proposed electron transfer steps in a reaction mechanism.

While many computational studies have focused on the closely related potassium tert-butoxide, the insights are often transferable or provide a basis for comparison. For example, DFT calculations have been used to investigate the diastereoselectivity of KOtBu-mediated Mannich reactions. rsc.org These studies revealed that the selectivity is controlled by specific interactions between a binuclear potassium complex and both the imine and enolate intermediates. Such calculations highlight the crucial role of the metal counterion in organizing the transition state, an effect that would differ with the smaller, more Lewis acidic sodium ion. rsc.org

Computational modeling is also instrumental in understanding solvent effects. It can model the structural and energetic consequences of solvent molecules coordinating to the sodium cation, explaining how different solvents can break up the alkoxide aggregates and influence the reactivity and basicity of the tert-butoxide anion.

Spectroscopic techniques are indispensable for elucidating the mechanisms of reactions involving sodium tert-butoxide, allowing for the structural identification of products, and in some cases, the direct observation of transient intermediates. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural analysis. Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to characterize the final products of a reaction, confirming the outcome of a transformation. For example, in the sodium tert-butoxide-catalyzed synthesis of 2-(2-nitrovinyl) furan, the specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra were used to definitively confirm the structure of the trans-isomer product. researchgate.net Beyond final products, NMR can sometimes be used to observe stable intermediates or to follow the kinetics of a reaction. Deuterium-labeling experiments, analyzed by NMR, are also a powerful tool for probing mechanistic pathways.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. It can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks (e.g., a carbonyl stretch) and the appearance of product peaks. Real-time IR spectroscopy has been noted as a technique used in mechanistic studies involving sodium tert-butoxide.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radicals and certain metal complexes. In the context of sodium tert-butoxide chemistry, EPR could be crucial for investigating reaction pathways that involve single-electron transfer (SET) steps, which may lead to the formation of radical intermediates. princeton.edunih.gov While direct EPR studies of intermediates in sodium tert-butoxide reactions are not widely reported, the technique's potential is clear. For example, operando EPR spectroscopy has been developed to track radical intermediates in real-time for surface-immobilized catalysts, demonstrating its power in resolving reaction kinetics and mechanisms involving paramagnetic species. nih.gov This methodology could be adapted to study heterogeneous or immobilized catalytic systems where sodium tert-butoxide is a component.

| Spectroscopic Technique | Application in Studying NaOtBu Reactions | Example/Information Provided | Ref |

| ¹H and ¹³C NMR | Structural elucidation of products and intermediates. | Confirmed the structure of 2-(2-nitrovinyl) furan in a catalyzed condensation reaction. | researchgate.net |

| IR Spectroscopy | Monitoring reaction progress by tracking functional groups. | Used alongside NMR and labeling experiments for mechanistic studies. | |

| EPR Spectroscopy | Detection and characterization of radical intermediates. | Potential for investigating single-electron transfer (SET) pathways. | princeton.edunih.gov |

Sodium 2 Acrylamido 2 Methylpropane Sulfonate Naamps : a Versatile Polymeric Monomer

Synthetic Pathways for Sodium 2-Acrylamido-2-methylpropane Sulfonate

The industrial production of NaAMPS is primarily achieved through the neutralization of its acidic precursor, 2-acrylamido-2-methylpropanesulfonic acid (AMPS).

Reaction of 2-Acrylamido-2-methylpropanesulphonic Acid with Caustic Soda Solution

The synthesis of Sodium 2-acrylamido-2-methylpropane sulfonate (NaAMPS) is a straightforward acid-base neutralization reaction. It is typically prepared by reacting 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) with a caustic soda solution, which is an aqueous solution of sodium hydroxide (B78521) (NaOH). nih.gov During this process, the sulfonic acid group (-SO₃H) of the AMPS molecule donates a proton (H⁺) to the hydroxide ion (OH⁻) from the NaOH. This results in the formation of a water molecule and the sodium salt of the sulfonic acid, NaAMPS.

The reaction is generally carried out in an aqueous solution. For instance, a 40% w/v aqueous solution of AMPS acid can be neutralized to NaAMPS by the addition of a 4% w/v NaOH solution until a neutral pH of 7.0 is reached. researchgate.net The degree of neutralization can be controlled, and studies have prepared NaAMPS hydrogels by neutralizing AMPS with varying concentrations of NaOH, such as 50%, 65%, and 75% w/w. mdpi.com The resulting product is a solution of NaAMPS that can be used directly in polymerization reactions or dried to a powder form. This method is efficient and allows for the production of high-purity NaAMPS suitable for various applications in polymer synthesis.

Advanced Polymerization Chemistries and Copolymer Systems

NaAMPS is a versatile monomer that can be readily polymerized through various radical polymerization techniques to form homopolymers or incorporated into copolymers with a wide range of other monomers. Its ionic nature and reactivity have been exploited to create polymers with tailored properties for specific applications.

Homopolymerization and Copolymerization Kinetics

The polymerization kinetics of NaAMPS have been a subject of extensive research to understand and control the properties of the resulting polymers. Both homopolymerization of NaAMPS and its copolymerization with other monomers are significantly influenced by factors such as monomer concentration, pH, and the ionic strength of the polymerization medium.

Homopolymerization: Studies on the homopolymerization kinetics of AMPS in aqueous solutions have shown that the rate coefficients are influenced by the monomer concentration. For instance, at 40°C, the propagation rate coefficient (k_p) and the termination rate coefficient (k_t) were found to be significantly higher at a lower AMPS concentration (1.04 mol·L⁻¹) compared to a higher concentration (2.79 mol·L⁻¹). This is attributed to the reduced mobility of the poly(AMPS) chains at higher concentrations. mdpi.com The pH also plays a role; however, the kinetic behavior of the acidic form (AMPS) at very low pH and the salt form (NaAMPS) at pH 7 has been found to be similar, suggesting that the direct effect of pH on the rate constants may not be significant in this range. researchgate.netitu.edu.tr

Copolymerization: When NaAMPS is copolymerized with other monomers, such as acrylamide (B121943) (AAm) or sodium acrylate (B77674), the kinetics become more complex. The initial rate of copolymerization often depends on the composition of the initial monomer mixture. For the copolymerization of NaAMPS with sodium acrylate, the initial rate increases with the concentration of each monomer and the total monomer concentration. rsc.org The reactivity ratios of the monomers, which describe the preference of a growing polymer chain to add a monomer of its own kind or the comonomer, are also affected by the reaction conditions. In the copolymerization of AMPS and AAm, altering the ionic strength of the pre-polymerization mixture has been shown to significantly impact the reactivity ratios and, consequently, the microstructure of the resulting copolymer. mdpi.com

| Polymerization System | Key Findings on Kinetics | Influencing Factors |

|---|---|---|

| Homopolymerization of AMPS | Rate coefficients (k_p and k_t) decrease with increasing monomer concentration. mdpi.com | Monomer Concentration |

| Homopolymerization of AMPS/NaAMPS | Similar kinetic behavior for both acidic (low pH) and salt (pH 7) forms. researchgate.netitu.edu.tr | pH |

| Copolymerization of NaAMPS and Sodium Acrylate | The initial rate of copolymerization increases with the concentration of each monomer and the total monomer concentration. rsc.org | Monomer Concentrations |

| Copolymerization of AMPS and Acrylamide | Altering ionic strength significantly impacts reactivity ratios and copolymer microstructure. mdpi.com | Ionic Strength |

Formation of Polyelectrolyte Copolymer Gels

NaAMPS is a key component in the synthesis of polyelectrolyte hydrogels, which are crosslinked polymer networks capable of absorbing large amounts of water. These gels often exhibit stimuli-responsive behavior, making them valuable in a variety of applications.

The formation of these gels typically involves the free-radical crosslinking copolymerization of NaAMPS with a comonomer, such as acrylamide (AAm), in the presence of a crosslinking agent like N,N'-methylenebis(acrylamide) (BAAm). cam.ac.uk The properties of the resulting hydrogel, particularly its swelling behavior, are highly dependent on the mole fraction of NaAMPS in the initial monomer feed and the concentration of the crosslinker.

Research has shown that the equilibrium degree of swelling of AAm/NaAMPS hydrogels increases with a higher NaAMPS content. cam.ac.uk This is attributed to the increased osmotic pressure within the hydrogel network due to the presence of the ionic sulfonate groups. However, a plateau in swelling can be reached at a certain NaAMPS concentration, after which further increases may not significantly enhance swelling. cam.ac.uk The crosslinker concentration also plays a crucial role; a higher crosslinker ratio leads to a more densely crosslinked network, which restricts the swelling capacity of the hydrogel. nih.gov

| Copolymer Gel System | Key Finding | Reference |

|---|---|---|

| Acrylamide/NaAMPS | Equilibrium swelling increases with increasing NaAMPS content, reaching a plateau at around 10 mol% NaAMPS. cam.ac.uk | cam.ac.uk |

| Acrylamide/NaAMPS | The monomer conversion and gel growth rate were found to be independent of the amount of NaAMPS in the initial mixture. cam.ac.uk | cam.ac.uk |

| NaAMPS/Gelatin | Hydrogels for potential wound dressing applications were synthesized via UV-photoinitiation. researchgate.net | researchgate.net |

| Sodium Acrylate/AMPS | Superabsorbent gels were prepared by inverse suspension polymerization, with swelling dependent on the crosslinker concentration. |

Interpenetrating Networks and Hierarchical Structures in Hybrid Polymers

Interpenetrating and Semi-Interpenetrating Polymer Networks: To enhance the mechanical properties and introduce multiple functionalities into hydrogels, NaAMPS has been incorporated into interpenetrating polymer networks (IPNs) and semi-interpenetrating polymer networks (semi-IPNs). A semi-IPN was developed based on a copolymer network of N-isopropylacrylamide (NiPAAm) and 2-acrylamido-2-methylpropane sulfonic acid (AMPS), which was interpenetrated by long, linear poly(AMPS) chains. This structure was found to meet the requirements for intramolecular force compensation in sensor applications and was simpler to synthesize than traditional IPNs.

Hierarchical Structures in Hybrid Polymers: The concept of hierarchical structures involves the organization of materials at multiple length scales, from the molecular to the macroscopic level. In the context of hybrid polymers, this can be achieved through the self-assembly of block copolymers or the controlled arrangement of different polymer components.

While specific research on hierarchical structures exclusively with NaAMPS is emerging, the principles of block copolymer self-assembly are directly applicable. Block copolymers containing a NaAMPS block can self-assemble in solution to form various nanostructures, such as micelles, cylinders, or lamellae, depending on the block ratios and solvent conditions. itu.edu.tr For instance, diblock copolymers of poly(2-acrylamido-2-methylpropanesulfonic acid) with hydrophobic blocks like poly(methyl methacrylate) have been synthesized. nih.gov These amphiphilic macromolecules can self-assemble into ordered structures, forming the basis for hierarchical materials. The ionic NaAMPS block provides hydrophilicity and charge, driving the self-assembly process in aqueous environments and allowing for the creation of structured materials with potential applications in areas like drug delivery and templating for nanomaterials.

Incorporation into Hydrogels and Nanocomposites

The unique properties of NaAMPS make it an excellent candidate for incorporation into advanced materials such as hydrogels and nanocomposites, leading to enhanced performance characteristics.

Hydrogels: NaAMPS is widely used to create superabsorbent hydrogels due to the high hydrophilicity and ionic character imparted by the sulfonate group. These hydrogels can be synthesized by various methods, including free-radical polymerization in the presence of a crosslinker. mdpi.com The incorporation of NaAMPS into hydrogel networks significantly increases their water absorption capacity. For example, hydrogels composed of NaAMPS and gelatin have been prepared via UV photopolymerization for potential use as wound dressings. researchgate.net The swelling capacity of these hydrogels can be tailored by adjusting the concentration of NaAMPS and the crosslinker density.

Nanocomposites: NaAMPS-based polymers have also been used to create nanocomposites, which are hybrid materials containing nanoparticles dispersed within a polymer matrix. These materials often exhibit superior properties compared to the individual components. For instance, poly(sodium 2-acrylamido-2-methyl propane (B168953) sulfonate)/clay nanocomposites have been synthesized through aqueous polymerization. In this process, the water-soluble NaAMPS monomer is polymerized in the presence of hydrophilic clay nanoparticles, such as montmorillonite (B579905) (MMT). The resulting nanocomposites can have an exfoliated structure, where the clay layers are individually dispersed within the polymer matrix, leading to improved mechanical and barrier properties.

| Material Type | Composition | Synthesis Method | Key Property/Finding |

|---|---|---|---|

| Hydrogel | NaAMPS and Gelatin | UV Photopolymerization | Potential for use as a wound dressing material. researchgate.net |

| Hydrogel | AMPS neutralized with NaOH | Free Radical Polymerization | Maximum swelling of 16000% was achieved with 65% w/w NaOH neutralization at pH 7. mdpi.com |

| Nanocomposite | Poly(NaAMPS) and Montmorillonite Clay | Aqueous Polymerization | Formation of exfoliated nanocomposites with potential for improved barrier and mechanical properties. |

| Hydrogel | NaAMPS and Poly(ethylene glycol) diacrylate (PEGDA) | UV-initiated crosslinking | Rapid in situ hydrogel film formation with reduced gelation time. |

Applications in Materials Science and Environmental Remediation

Sodium 2-Acrylamido-2-methylpropane Sulfonate (NaAMPS) is a versatile monomer utilized in the synthesis of advanced polymers for a wide array of applications in materials science and environmental cleanup. khonorchem.com Its unique structure, which includes a hydrophilic sulfonate group and a polymerizable vinyl group, allows for the creation of polymers with enhanced stability, hydrophilicity, and ionic character. chinaamps.com These properties are leveraged in applications ranging from the removal of toxic pollutants to the enhancement of common industrial products and the development of sophisticated electronic and biomedical devices. wikipedia.org

Development of Adsorbents for Heavy Metal Ions from Aqueous Solutions

The presence of heavy metal ions in wastewater is a significant environmental concern, prompting research into effective and efficient removal methods. anjs.edu.iq Hydrogels synthesized using NaAMPS have emerged as highly promising adsorbents due to their three-dimensional, porous network structure and the presence of functional groups like sulfonic acid (-SO₃H), which act as complexing agents for heavy metal ions. mdpi.comijcce.ac.ir

Polymers containing NaAMPS demonstrate a high capacity for adsorbing various divalent and trivalent metal ions. The sulfonic acid group is key to this functionality, providing strong binding sites for metals. ijcce.ac.irnih.gov Research has shown that hydrogels based on NaAMPS can effectively remove ions such as Lead (Pb²⁺), Copper (Cu²⁺), and Cadmium (Cd²⁺) from aqueous solutions. ijcce.ac.irnih.govsci-hub.se The adsorption capacity is influenced by factors like pH, temperature, initial metal ion concentration, and the specific composition of the hydrogel. ijcce.ac.irijcce.ac.ir For instance, the swelling capacity of these hydrogels, which is crucial for adsorption, increases with temperature and at a neutral pH. ijcce.ac.ir

Copolymerization of NaAMPS with other monomers, such as acrylamide (AAm) or itaconic acid (IA), can create adsorbents with tailored properties. sci-hub.seijcce.ac.ir For example, a copolymer of AMPS and itaconic acid demonstrated a total metal ion removal capacity of 1.722 mmol/g. sci-hub.se The kinetics of adsorption often follow a pseudo-second-order model, indicating a chemical adsorption process. ijcce.ac.irsci-hub.se Studies on competitive adsorption have revealed selectivity in metal removal, with the order of removal depending on the specific polymer composition. sci-hub.se For instance, modified natural rubber grafted with poly(2-acrylamido-2-methyl-1-propane sulfonic acid) showed a higher affinity for Pb²⁺ and Cd²⁺ over Cu²⁺. nih.gov

Table 1: Research Findings on NaAMPS-based Adsorbents for Heavy Metal Removal

| Polymer System | Target Metal Ions | Maximum Adsorption Capacity | Key Findings |

| Poly(AMPS-co-itaconic acid) | Pb²⁺, Cu²⁺, Cd²⁺ | 1.722 mmol/g (total) | Removal order was Pb²⁺ > Cd²⁺ > Cu²⁺; adsorption followed pseudo-second-order kinetics. sci-hub.se |

| AMPS/Acrylamide Hydrogel | Cu²⁺, Pb²⁺ | Not specified | Swelling and adsorption are dependent on pH, temperature, and ionic strength; demonstrated effective removal from wastewater. ijcce.ac.ir |

| AMPS Hydrogel (neutralized) | Cu²⁺, Pb²⁺ | Not specified | Maximum swelling of 16000% was achieved at pH 7; adsorption kinetics were second-order. ijcce.ac.ir |

| PAMPS-grafted Natural Rubber | Pb²⁺, Cd²⁺, Cu²⁺ | Pb²⁺: 272.7 mg/g, Cd²⁺: 267.2 mg/g, Cu²⁺: 89.7 mg/g | Adsorption capacity order: Pb²⁺ ~ Cd²⁺ > Cu²⁺; material was effective in treating industrial effluents. nih.gov |

| N,N-Dimethylacrylamide-AMPS Hydrogel | Pb²⁺ | 26 mg/g (for 30 mg/L initial concentration) | Optimal contact time for removal was 5 hours; adsorption was highly dependent on initial metal concentration. mdpi.com |

Role in Paper Coatings and Paint Emulsions to Enhance Performance

In the coatings and paints industry, NaAMPS is incorporated into polymer emulsions to improve various performance characteristics. vinatiorganics.com When used as a comonomer in latex formulations for paints and paper coatings, it significantly enhances the chemical and shear stabilities of the polymer emulsion. wikipedia.org The anionic charges from the sulfonate groups on the polymer particles help to reduce the amount of surfactant that leaches out of the paint film. wikipedia.org

The inclusion of NaAMPS in acrylic and styrene-acrylic latices leads to notable improvements in the final product. researchgate.net A key benefit is enhanced scrub resistance, meaning the cured paint film is more durable and can withstand washing and abrasion. vinatiorganics.comvinatiorganics.com It also improves dispersant performance, which is crucial for maintaining a uniform distribution of pigments and other solid components within the paint. vinatiorganics.com Research has shown that replacing carboxylate monomers with NaAMPS in latex formulations significantly improves the stability of the latex in the presence of divalent cations, such as those from calcium carbonate, a common filler. researchgate.net This leads to a reduction in grit or coagulum formation during the manufacturing process. vinatiorganics.com

Fabrication of Schottky Diodes, Humidity Sensors, and Lithium-Ion Batteries

The unique ionic and hydrophilic properties of NaAMPS make it a valuable material in the fabrication of electronic components. Polymers derived from NaAMPS are utilized in the development of humidity sensors. A resistive-type humidity sensor can be created using a composite film of poly(2-acrylamido-2-methylpropane sulfonate) (poly-AMPS) and an organic silicon sol. nih.govresearchgate.net These sensors exhibit good linearity, fast response times, long-term stability, and resistance to high humidity and chemical environments. nih.gov The material's structure allows it to respond effectively to changes in humidity without the need for complex chemical procedures or protective films. nih.govresearchgate.net

In addition to sensors, NaAMPS is used in the fabrication of Schottky diodes and has applications in energy storage. Specifically, it is employed as a monomer in materials used for lithium-ion batteries. While much research focuses on sodium-ion batteries as an alternative to lithium-ion technology due to the abundance of sodium, mdpi.comflashbattery.tech NaAMPS itself is directly used in the components of lithium-ion batteries. For example, doping cathode materials in lithium-ion batteries with sodium ions can improve structural stability and enhance the diffusion of lithium ions, thereby improving electrochemical performance. mdpi.com

Green Chemistry Initiatives and Environmentally Friendly Processes

The application of NaAMPS in environmental remediation, particularly in water treatment, aligns with the principles of green chemistry. anjs.edu.iqmdpi.com Its use in creating superabsorbent polymers and hydrogels for the removal of toxic heavy metals from wastewater provides an effective method to mitigate industrial pollution. anjs.edu.iqmdpi.com These hydrogel-based adsorbents are noted for their high efficiency in capturing pollutants from aqueous media. anjs.edu.iq

Furthermore, advancements in the synthesis of 2-acrylamido-2-methyl propane sulfonic acid (AMPS), the acid form of NaAMPS, focus on creating more efficient and continuous production processes. patsnap.com Such processes, which involve continuously mixing reactants like acrylonitrile (B1666552) and fuming sulfuric acid and reacting them with isobutene, can lead to higher purity and improved yields. patsnap.com Process intensification and continuous manufacturing are core concepts in green chemistry, aiming to make chemical production more sustainable and less resource-intensive. The inherent properties of NaAMPS polymers, such as their stability and efficiency in applications like water treatment and scale inhibition, contribute to more environmentally friendly industrial operations. khonorchem.comchinaamps.com

Bioengineering and Biomedical Material Development

NaAMPS is extensively studied and used in bioengineering and for the development of biomedical materials, primarily due to its excellent biocompatibility and hydrophilic properties. cymitquimica.com It is a key component in the synthesis of hydrogels, which are water-swollen polymer networks that mimic the properties of natural soft tissue. radtech.orgmdpi.com These hydrogels have found numerous applications in the biomedical field. rsc.org

One of the most significant applications is in wound dressings. researchgate.netresearchgate.net Hydrogels made from NaAMPS can absorb large amounts of wound exudate, maintain a moist environment conducive to healing, and are non-adherent to the wound surface, allowing for easy removal without causing further trauma. researchgate.netsemanticscholar.org Cytotoxicity tests have shown these hydrogels to be nontoxic to cells like mouse fibroblasts, confirming their potential for safe biomedical use. nih.govresearchgate.net

Beyond wound care, NaAMPS-based materials are used in drug delivery systems and tissue engineering. vinatiorganics.com The hydrogels can act as carriers for therapeutic agents, allowing for controlled release. vinatiorganics.com In tissue engineering, these materials can serve as scaffolds that support cell growth and proliferation. vinatiorganics.com The synthesis of NaAMPS-based hydrogels can be achieved through methods like photopolymerization, which is a rapid and efficient process for creating these materials for biomedical applications. nih.govresearchgate.net

Table 2: Research on NaAMPS-based Materials in Biomedical Applications

| Application | Polymer System | Crosslinker | Key Findings |

| Burn Dressings | Na-AMPS Hydrogel | Poly(ethylene glycol) diacrylate (PEGDA) | Hydrogels were nontoxic and showed high swelling capacities, making them suitable for partial-thickness burns. nih.govresearchgate.net |

| Wound Dressings | Na-AMPS Hydrogel | N,N'-methylene-bis-acrylamide (MBA) or Ethylene (B1197577) glycol dimethacrylate (EGDM) | Adheres to healthy skin but not the wound surface; water absorption is tunable by monomer and crosslinker concentration. researchgate.netsemanticscholar.org |

| In Situ Hydrogel Formation | Na-AMPS Macromer | Poly(ethylene glycol) diacrylate (PEGDA) | A UV-initiated crosslinking approach reduced gelation time from 1200s to 10s, showing potential for rapid in situ biomedical applications. rsc.org |

| Conductive Medical Electrodes | Na-AMPS Hydrogel | N,N'-methylene-bis-acrylamide (MBAM) | The strong anionic charges of the AMPS monomer improve electrical conductivity and adhesive properties for applications like ECG electrodes. radtech.org |

| General Biomedical Use | Na-AMPS/Gelatin Hydrogel | N,N'-methylene-bis-acrylamide (NMBA) | UV-photoinitiation created a hydrogel with properties suitable for wound dressing applications. researchgate.net |

Sodium 2 Methylpropane 2 Sulfinate: a Building Block for Organosulfur Chemistry

Synthesis Strategies for Sodium 2-Methylpropane-2-sulfinate

The preparation of sodium 2-methylpropane-2-sulfinate can be achieved through several synthetic routes, each with its own advantages and applications. Key methods include the reduction of corresponding sulfonyl chlorides, innovative photocatalytic methods, and reactions involving sulfur dioxide surrogates.

Reduction of Sulfonyl Chlorides

A well-established and common method for the synthesis of sodium sulfinates is the reduction of their corresponding sulfonyl chlorides. nih.gov In the case of sodium 2-methylpropane-2-sulfinate, the precursor would be 2-methylpropane-2-sulfonyl chloride. The general approach involves reacting the sulfonyl chloride with a reducing agent. Common reducing systems include sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate in an aqueous solution. nih.gov This method is often favored for its operational simplicity and the ready availability of the starting materials. nih.gov The reaction proceeds by the nucleophilic attack of the sulfite on the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfinate salt.

Hydrogen Atom Transfer Photocatalysis

A modern and efficient approach for the synthesis of alkyl sulfinates, including the precursor to sodium 2-methylpropane-2-sulfinate, utilizes hydrogen atom transfer (HAT) photocatalysis. repec.orgnih.govresearchgate.netnih.gov This method directly functionalizes C(sp³)–H bonds of alkanes, such as isobutane (B21531), with sulfur dioxide. repec.orgnih.govresearchgate.netnih.gov

In this process, a photocatalyst, upon irradiation with light, abstracts a hydrogen atom from isobutane to generate a tert-butyl radical. This radical then reacts with sulfur dioxide (SO₂) to form a sulfonyl radical, which is subsequently reduced to the corresponding sulfinate. repec.orgnih.govresearchgate.netnih.gov This technique is particularly advantageous as it uses abundant and inexpensive alkanes as starting materials and proceeds under mild reaction conditions. repec.orgnih.govresearchgate.netnih.gov The use of flow chemistry can further enhance the safety and scalability of this process by allowing for precise control over reaction parameters and efficient gas-liquid mixing. repec.orgnih.govnih.gov

Table 1: Photocatalytic Sulfinylation of Isobutane

| Catalyst | Alkane | SO₂ Source | Light Source | Product | Yield | Reference |

| NaDT | Isobutane | SO₂ | UV-A light (365 nm) | 2-methylpropane-2-sulfinate | Not specified | nih.gov |